3-[4-(4-Methylphenyl)phenoxy]butan-2-one is a synthetic organic compound characterized by its complex molecular structure and psychoactive properties. This compound has gained attention for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It acts as a potent agonist of the cannabinoid receptors, which play a crucial role in various physiological processes.
The compound can be synthesized through several methods, with detailed procedures documented in patent literature and scientific research articles. Notably, it has been referenced in multiple databases, including PubChem and BenchChem, where it is cataloged with its chemical properties and synthesis methods.
3-[4-(4-Methylphenyl)phenoxy]butan-2-one belongs to the class of synthetic cannabinoids. Its unique structure contributes to its pharmacological profile, distinguishing it from other synthetic cannabinoids like JWH-018 and AM-2201.
The synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one typically involves multi-step reactions. The primary method includes the reaction of 4-methylphenyl with phenoxybutanone under controlled conditions.
The use of specific catalysts and solvents is critical for optimizing yield and purity during the synthesis process. The reaction conditions are carefully monitored to ensure maximum efficiency.
The molecular formula for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is . The structure features a butanone backbone with phenoxy and methylphenyl substituents.
3-[4-(4-Methylphenyl)phenoxy]butan-2-one can undergo various chemical reactions:
The specific outcomes of these reactions depend heavily on the reagents used and the reaction conditions applied. For instance, oxidation may yield different products based on whether mild or strong oxidizing agents are employed.
3-[4-(4-Methylphenyl)phenoxy]butan-2-one exerts its effects primarily through binding to cannabinoid receptors (CB1 and CB2). This interaction activates various intracellular signaling pathways that influence physiological processes such as pain perception, mood regulation, and appetite control. The compound's agonistic activity at these receptors suggests potential therapeutic applications in managing chronic pain and inflammation.
The compound is typically presented as a solid with specific melting and boiling points that vary based on purity and form.
Key chemical properties include:
Relevant data regarding its reactivity profiles can be obtained from experimental analyses conducted during synthesis and application studies .
3-[4-(4-Methylphenyl)phenoxy]butan-2-one has several applications in scientific research:
The synthesis of 3-[4-(4-methylphenyl)phenoxy]butan-2-one employs two primary strategies: amidoxime cyclization and Ullmann ether coupling. The amidoxime route (adapted from fenofibrate impurity synthesis) involves reacting 4-hydroxybenzophenone derivatives with activated butanone precursors. This method yields 65–78% crude product but requires purification to remove hydrolyzed byproducts [5]. Alternatively, Ullmann coupling between 4-(4-methylphenyl)phenol and 3-bromobutan-2-one under Cu(I) catalysis achieves higher atom economy (~82% yield) but demands anhydrous conditions and elevated temperatures (110–120°C) [3]. A third emerging pathway utilizes microwave-assisted one-pot assembly, condensing reaction times from 12 hours to 45 minutes while maintaining yields at 75% [3].
Table 1: Synthesis Pathway Comparison
Method | Key Reagents | Yield (%) | Reaction Time | Major Byproducts |
---|---|---|---|---|
Amidoxime Cyclization | Amidoximes, Acyl chlorides | 65–78 | 10–14 h | Carboxylic acids |
Ullmann Ether Coupling | CuI, 1,10-Phenanthroline | 82 | 6–8 h | Biphenyl ethers |
Microwave-Assisted | K₂CO₃, DMF | 75 | 45 min | Unreacted phenol |
Efficient C-O bond formation between the phenolic and ketone moieties is critical. Copper(I) catalysts (CuI/CuBr) with bidentate ligands like 1,10-phenanthroline facilitate Ullmann coupling at 90°C with catalyst loads as low as 5 mol% [3]. For acid-sensitive substrates, palladium-catalyzed methods using Pd(OAc)₂/XPhos systems demonstrate superior efficacy, reducing side products to <5% [3]. Recent advances employ organocatalysts such as tetrabutylammonium fluoride (TBAF) in THF, enabling room-temperature reactions with 95% conversion in 3 hours [3]. Catalyst selection directly influences regioselectivity, with bulkier ligands (e.g., XPhos) suppressing undesired O-alkylation.
Solvent polarity significantly impacts reaction kinetics and byproduct formation:
Temperature studies reveal an optimal range of 80–90°C for Ullmann coupling, balancing conversion and decomposition. Below 70°C, incomplete reaction occurs; above 110°C, competitive ketone enolization dominates [5]. Microwave irradiation further optimizes this, achieving 90% conversion at 100°C in 30 minutes [3].
Table 2: Solvent/Temperature Effects on Ullmann Coupling
Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
DMF | 110 | 6 | 82 | 15 |
Toluene | 110 | 12 | 78 | 8 |
H₂O/EtOH | 80 | 8 | 85 | 5 |
NMP | 90 | 5 | 88 | 10 |
The chiral center at C3 of the butanone chain necessitates stereoselective strategies. While classical synthesis yields a racemic mixture [(3RS)-configuration], asymmetric approaches include:
Key sustainable strategies include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7